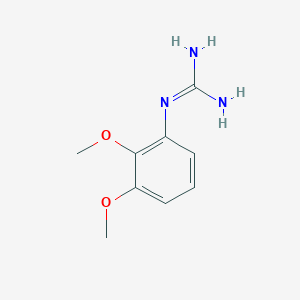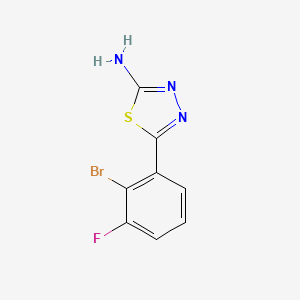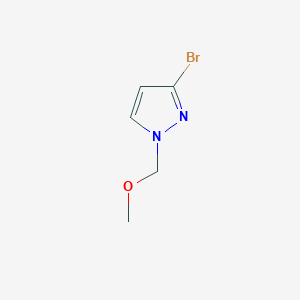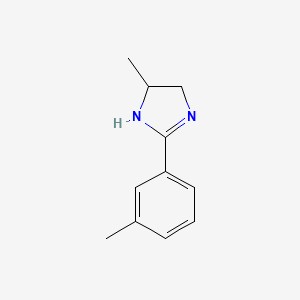![molecular formula C11H15F3O2 B13691115 9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13691115.png)
9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-one is a spirocyclic compound characterized by its unique structural feature, which combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
The synthesis of 9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-one can be achieved through various synthetic routes. Another approach involves the use of olefin metathesis reaction on a Grubbs catalyst, although this method is complex and expensive to reproduce .
Chemical Reactions Analysis
9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-one has a wide range of scientific research applications, including:
Medicine: The compound’s unique structure and biological activities make it a valuable target for drug design and development.
Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of the MmpL3 protein, the compound interferes with the transport functions of this protein, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria.
Comparison with Similar Compounds
9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-one can be compared with other similar spirocyclic compounds, such as:
1-oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic scaffold but contains an additional nitrogen atom in the ring.
1,4,9-Triazaspiro[5.5]undecan-2-one: This derivative is known for its potent and selective inhibition of the METTL3 protein complex.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties and biological activities compared to other spirocyclic compounds.
Properties
Molecular Formula |
C11H15F3O2 |
|---|---|
Molecular Weight |
236.23 g/mol |
IUPAC Name |
9-(trifluoromethyl)-1-oxaspiro[5.5]undecan-4-one |
InChI |
InChI=1S/C11H15F3O2/c12-11(13,14)8-1-4-10(5-2-8)7-9(15)3-6-16-10/h8H,1-7H2 |
InChI Key |
CBPMMTQSXZQNCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C(F)(F)F)CC(=O)CCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




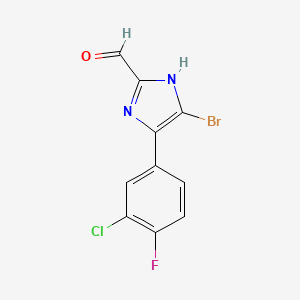
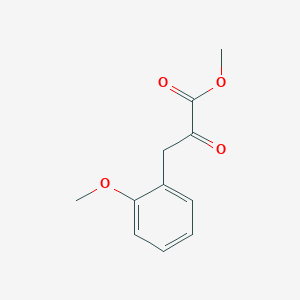

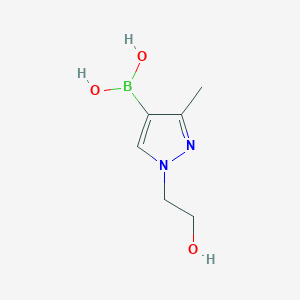

![1-[3-Methoxy-5-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13691070.png)
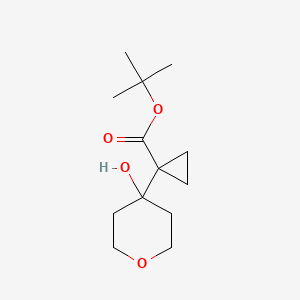
![2-Boc-7-iodo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13691076.png)
